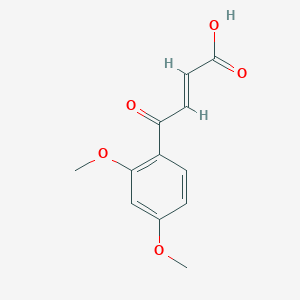

(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid

Descripción general

Descripción

(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group and a butenoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

The compound (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid , also known as a derivative of chalcone, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

Numerous studies have reported the anticancer properties of chalcone derivatives. This compound has been shown to inhibit the proliferation of various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis through the activation of caspases and modulation of cell cycle proteins. It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, with a notable decrease in Ki-67 expression, indicating reduced cell proliferation .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : Its antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies:

- Inflammation Models : In vitro studies using lipopolysaccharide (LPS)-induced macrophages revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Pesticidal Activity

Chalcone derivatives are known for their pesticidal properties. This compound has been tested for its efficacy against agricultural pests:

- Insecticidal Properties : Laboratory tests have shown that this compound can effectively repel certain insect species, making it a candidate for natural pesticide formulations.

Plant Growth Regulation

Research suggests that this compound may also play a role in plant growth regulation:

- Growth Promotion : Preliminary studies indicate that it can enhance root development and increase chlorophyll content in treated plants, suggesting potential applications in agriculture as a growth stimulant .

Photostability and UV Absorption

The unique structural features of this compound allow it to absorb UV light effectively:

- UV Filters : Its application as a UV filter in sunscreens and other cosmetic products is under investigation due to its ability to absorb harmful UV radiation while remaining stable under light exposure.

Polymer Chemistry

This compound can be utilized in synthesizing novel polymers with enhanced properties:

- Polymerization Studies : Research into polymer blends incorporating this chalcone derivative has shown improvements in thermal stability and mechanical strength .

Mecanismo De Acción

The mechanism of action of (E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Aristolochic acids: These compounds have similar structural skeletons and chemical properties but are known for their toxicity and carcinogenicity.

N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These derivatives exhibit antimicrobial activity and are used as bacterial RNA polymerase inhibitors.

1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): This compound is used in photocatalytic transformations and has a donor-acceptor fluorophore structure.

Uniqueness

(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Unlike aristolochic acids, it does not exhibit significant toxicity, making it a safer alternative for various applications. Compared to N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, it has a different mechanism of action and target specificity .

Actividad Biológica

(E)-4-(2,4-Dimethoxyphenyl)-4-oxo-2-butenoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : CHO

- Molar Mass : Approximately 236.22 g/mol

- Key Functional Groups :

- A butenoic acid backbone

- A keto group at the fourth position

- Two methoxy groups on the phenyl ring

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties against a range of pathogens. Studies have reported its effectiveness in inhibiting bacterial growth and fungal infections.

- Anticancer Properties : Several studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown antiproliferative activity against human tumor cell lines such as HeLa and K562 at micromolar concentrations. Notably, compounds similar to this compound have been reported to inhibit tubulin polymerization, which is critical for cancer cell division .

- Cytoprotective Effects : The compound enhances cytoprotection against ulcerogenic agents like ethanol by increasing prostaglandin E2 levels in gastric juice. This mechanism suggests potential applications in gastroprotective therapies.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit various enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation : It has been observed to cause cell cycle arrest in the G2/M phase in certain cancer cell lines, indicating its potential as an antitumor agent .

- Antioxidant Activity : The compound exhibits free radical scavenging capabilities, contributing to its protective effects against oxidative stress .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of (E)-4-(aryl)-4-oxo-2-butenoic acids against human tumor cell lines. The findings indicated that compounds with alkyl substituents on the aroyl moiety exhibited enhanced activity, with IC values as low as 2.9 µM for the most potent derivatives .

Study 2: Gastroprotective Effects

In animal models, this compound demonstrated significant reductions in gastric acid secretion and enhanced mucosal protection against ethanol-induced damage. This effect was linked to increased levels of prostaglandin E2.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-Oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid | 94201-96-4 | Similar structure with different methoxy substitutions | Explored for similar biological activities |

| 3-Oxo-3-(2,3-dimethoxyphenyl)butanoic acid | 84386-10-7 | Different phenyl substitution | Studied for metabolic pathways |

| 3-Hydroxy-3-(2-methoxyphenyl)butanoic acid | 84386-11-8 | Hydroxyl group instead of a keto group | Relevant in drug development |

Propiedades

IUPAC Name |

(E)-4-(2,4-dimethoxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJMPMCLHKGKJV-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.